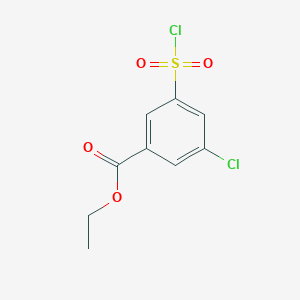![molecular formula C6H10N2O4 B1518034 [(2-Acetamidoethyl)carbamoyl]formic acid CAS No. 1157000-14-0](/img/structure/B1518034.png)
[(2-Acetamidoethyl)carbamoyl]formic acid
Overview
Description
“[(2-Acetamidoethyl)carbamoyl]formic acid” is a chemical compound with the molecular formula C6H10N2O4 . It is used in pharmaceutical testing and its unique structure allows for diverse applications, from drug synthesis to bioconjugation.
Molecular Structure Analysis
The molecular weight of “[(2-Acetamidoethyl)carbamoyl]formic acid” is 174.15 . The exact molecular structure is not provided in the search results.Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
- Formic acid, a carboxylic acid closely related to [(2-Acetamidoethyl)carbamoyl]formic acid, plays a significant role in atmospheric chemistry. Studies have investigated its presence in aerosols in urban and rural environments, revealing its contributions to atmospheric acidity and its varied seasonal concentrations (Wang et al., 2007).
- Research has also explored the secondary formation of formic acid in different environments, highlighting the complexity of its production and the challenges in modeling its concentrations in the atmosphere (Yuan et al., 2015).
- The role of formic and acetic acids in the atmospheric budgets has been extensively studied, emphasizing their significant sources and sinks, and the need for further research to understand their complete impact on atmospheric chemistry (Paulot et al., 2010).
Renewable Energy and Hydrogen Storage
- Formic acid is gaining attention as a potential renewable energy source. Its use in direct formic acid fuel cells (DFAFCs) and as a chemical hydrogen storage material highlights its potential in energy-related applications. Recent developments in this field suggest that formic acid, derived from atmospheric CO2, could play a significant role in reducing global warming (Singh et al., 2016).
Environmental Monitoring and Pollution Analysis
- Formic and acetic acids have been studied in various environmental settings to understand their sources and impacts. Their presence in the atmosphere, mostly in gaseous form, has been linked to anthropogenic emissions, suggesting a strong relationship with human activities and environmental pollution (Khwaja, 1995).
- The conversion of biomass, such as wheat straw, into formic acid in specific chemical processes has been explored, emphasizing the potential of using agricultural by-products in pollution reduction and resource utilization (Niu et al., 2015).
Biochemical Research and Applications
- In biochemical research, the interactions of formic acid in microbial fuel cells have been examined. Studies on formic acid as an electron donor in these systems have provided insights into syntrophic interactions and the potential for improved power production in renewable energy technologies (Sun et al., 2012).
Molecular and Chemical Studies
- Molecular studies have investigated the hydration and solvation of formic and acetic acids, providing valuable insights into their chemical behavior in aqueous solutions. These studies are crucial for understanding cloud formation processes and the atmospheric lifecycle of carboxylic acids (Soffientini et al., 2015).
- Research into the decomposition of formic acid for hydrogen production highlights its potential as a low-toxicity, room-temperature storage medium for hydrogen, offering a promising route for sustainable energy production (Wang et al., 2018).
Safety and Hazards
“[(2-Acetamidoethyl)carbamoyl]formic acid” is classified as a hazardous material. It is associated with several hazard statements, including H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Very toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .
properties
IUPAC Name |
2-(2-acetamidoethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-4(9)7-2-3-8-5(10)6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUXYPUZVUAWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Acetamidoethyl)carbamoyl]formic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1517954.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)


![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)
![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)



![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)
![Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1517973.png)
![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)